

# Denv-IN-8 CAS number and molecular weight

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## Compound of Interest

Compound Name: *Denv-IN-8*

Cat. No.: *B12407729*

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## In-Depth Technical Guide: Denv-IN-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Denv-IN-8**, a known inhibitor of the Dengue virus serotype 2 (DENV2). This document consolidates key chemical data, outlines detailed experimental protocols for its study, and visualizes its mechanism of action within the viral life cycle.

## Core Compound Data

Quantitative data for **Denv-IN-8**, also referred to as Compound 5e, is summarized below.

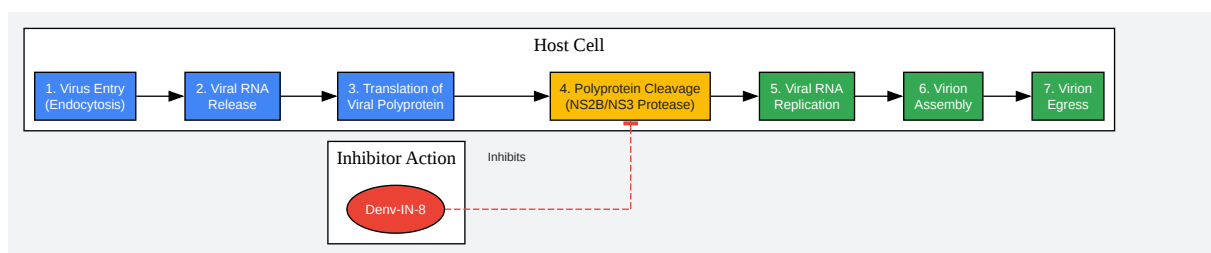
Parameter	Value	Reference
CAS Number	1809464-07-0	[1]
Molecular Weight	382.36 g/mol	[1]
Molecular Formula	C <sub>21</sub> H <sub>18</sub> O <sub>7</sub>	[1]
EC <sub>50</sub> (DENV2)	0.068 μM	[1]

## Mechanism of Action and Signaling Pathway

**Denv-IN-8** functions as an inhibitor of the DENV NS2B/NS3 protease, a critical enzyme in the viral replication cycle. The DENV polyprotein, translated from the viral RNA, requires cleavage

by this protease to release individual functional viral proteins. By inhibiting this protease, **Denv-IN-8** effectively halts the viral replication process.

The diagram below illustrates the proposed mechanism of action for **Denv-IN-8** within the context of the Dengue virus life cycle.



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### *DENV Lifecycle Inhibition by **Denv-IN-8***

## Experimental Protocols

The following sections detail methodologies for evaluating the efficacy of **Denv-IN-8** as a Dengue virus inhibitor.

### In Vitro DENV NS2B/NS3 Protease Inhibition Assay

This protocol is designed to quantify the inhibitory effect of **Denv-IN-8** on the enzymatic activity of the DENV-2 NS2B/NS3 protease.

Materials:

- DENV-2 NS2B/NS3 protease
- Fluorogenic peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC)
- Assay buffer: 200 mM Tris-HCl, pH 9.5

- **Denv-IN-8**
- DMSO (Dimethyl sulfoxide)
- 96-well black microtiter plates
- Fluorescence plate reader

Procedure:

- Prepare a stock solution of **Denv-IN-8** in DMSO.
- Create a serial dilution of **Denv-IN-8** in the assay buffer.
- In a 96-well plate, add 50  $\mu$ L of the DENV-2 NS2B/NS3 protease solution to each well.
- Add 50  $\mu$ L of the **Denv-IN-8** dilutions to the respective wells. Include a control with assay buffer and DMSO without the inhibitor.
- Incubate the plate at 37°C for 30 minutes.
- Initiate the reaction by adding 50  $\mu$ L of the fluorogenic substrate to each well.
- Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
- Continue to monitor the fluorescence at regular intervals for 60 minutes.
- Calculate the rate of reaction for each concentration of **Denv-IN-8** and determine the IC<sub>50</sub> value.

## Cell-Based DENV Infection Assay

This assay evaluates the ability of **Denv-IN-8** to inhibit DENV-2 replication in a cellular environment.

Materials:

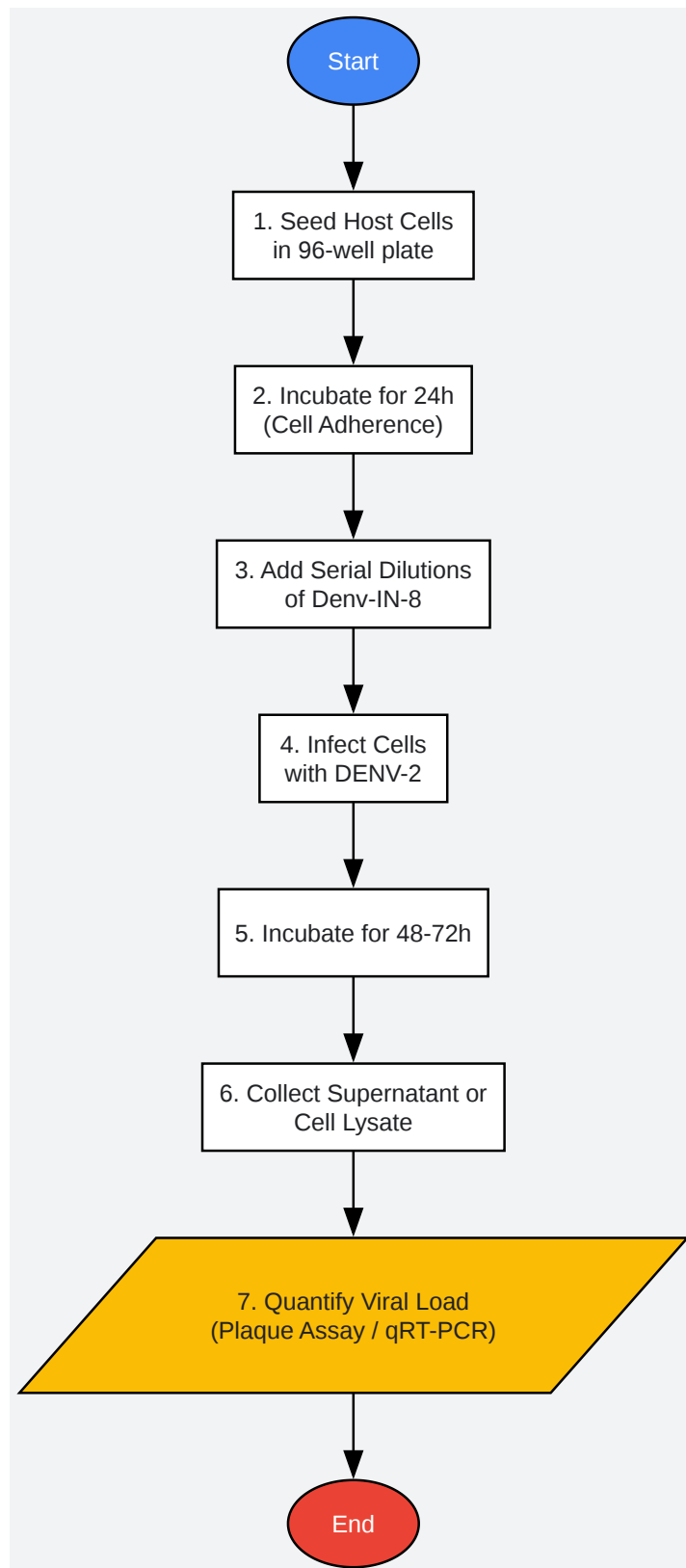
- Vero or A549 cells

- DENV-2 stock
- **Denv-IN-8**
- Cell culture medium
- Fetal bovine serum (FBS)
- 96-well cell culture plates
- Reagents for viral titer determination (e.g., plaque assay or qRT-PCR)

Procedure:

- Seed Vero or A549 cells in a 96-well plate and incubate until a confluent monolayer is formed.
- Prepare serial dilutions of **Denv-IN-8** in the cell culture medium.
- Remove the growth medium from the cells and infect them with DENV-2 at a specific multiplicity of infection (MOI).
- After a 1-hour incubation period to allow for viral entry, remove the virus inoculum.
- Add the **Denv-IN-8** dilutions to the infected cells. Include a virus-only control and a mock-infected control.
- Incubate the plates for 48-72 hours.
- Collect the cell culture supernatant to determine the viral titer using a plaque assay or quantify viral RNA via qRT-PCR.
- Calculate the reduction in viral titer or RNA levels as a function of **Denv-IN-8** concentration to determine the EC<sub>50</sub>.

The workflow for a typical cell-based antiviral screening assay is depicted below.



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*General Workflow for Cell-Based Antiviral Screening*

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## References

- 1. Assay for screening of compounds that inhibit enzymatic activity of DENV-2 NS2B-NS3 protease protocol v1 [protocols.io]
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